molecular formula C8H8N4O B2867883 2-methyl-5-(1H-tetrazol-1-yl)phenol CAS No. 924858-73-1

2-methyl-5-(1H-tetrazol-1-yl)phenol

Cat. No.: B2867883
CAS No.: 924858-73-1
M. Wt: 176.179
InChI Key: VGAFUMWYLCVIAA-UHFFFAOYSA-N
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Description

2-methyl-5-(1H-tetrazol-1-yl)phenol is an organic compound with the molecular formula C8H8N4O. It is a solid, typically appearing as white or off-white crystalline material. This compound is not soluble in water but can dissolve in certain organic solvents .

Preparation Methods

The synthesis of 2-methyl-5-(1H-tetrazol-1-yl)phenol generally involves the reaction of phenol with 1H-1,2,3,4-tetrazole derivatives. One common method includes the use of 2-methylphenol and 1H-tetrazole under specific reaction conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-methyl-5-(1H-tetrazol-1-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-5-(1H-tetrazol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-(1H-tetrazol-1-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-methyl-5-(1H-tetrazol-1-yl)phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the tetrazole and phenol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-2-3-7(4-8(6)13)12-5-9-10-11-12/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAFUMWYLCVIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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